molecular formula C13H14FN3O B12840315 KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL CAS No. 56877-15-7

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL

Cat. No.: B12840315
CAS No.: 56877-15-7
M. Wt: 247.27 g/mol
InChI Key: GJKAEHDZZWMUDS-UHFFFAOYSA-N
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Description

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL: is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a ketone group, a pyrazole ring, and a fluorophenyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The resulting pyrazole is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

The next step involves the introduction of the fluorophenyl group. This is achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a fluorobenzene derivative in the presence of a strong base like sodium hydride. The final step is the formation of the ketone group, which is typically introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the ketone group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydride, potassium carbonate

Major Products

    Oxidation: N-oxides

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL PHENYL KETONE
  • 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-CHLOROPHENYL KETONE
  • 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL p-FLUOROPHENYL KETONE

Uniqueness

KETONE, 1,3-DIMETHYL-5-(METHYLAMINO)-4-PYRAZOLYL o-FLUOROPHENYL stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs.

Properties

CAS No.

56877-15-7

Molecular Formula

C13H14FN3O

Molecular Weight

247.27 g/mol

IUPAC Name

[1,3-dimethyl-5-(methylamino)pyrazol-4-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C13H14FN3O/c1-8-11(13(15-2)17(3)16-8)12(18)9-6-4-5-7-10(9)14/h4-7,15H,1-3H3

InChI Key

GJKAEHDZZWMUDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C(=O)C2=CC=CC=C2F)NC)C

Origin of Product

United States

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